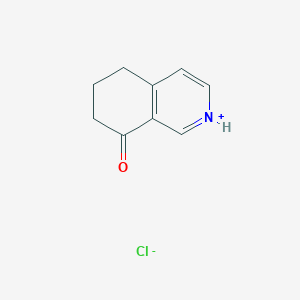

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is primarily used as a pharmaceutical intermediate and research reagent . The compound’s structure includes a dihydroisoquinoline core, which is a common motif in many biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of isoquinoline derivatives followed by cyclization to form the dihydroisoquinoline core . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its hydrochloride salt form .

Analyse Des Réactions Chimiques

Reduction Reactions

The compound undergoes selective reduction under controlled conditions:

- Catalytic hydrogenation with Pd/C or Raney Ni in ethanol reduces the aromatic ring to yield 5,6,7,8-tetrahydroisoquinolin-8-ol hydrochloride (yield: 82–91%) .

- NaBH₄-mediated reduction in methanol selectively reduces carbonyl groups while preserving the heterocyclic core .

Oxidation Reactions

Oxidative transformations are critical for functionalizing the dihydroisoquinoline scaffold:

- KMnO₄ in acidic conditions oxidizes the C8 ketone to a carboxylic acid, forming 6,7-dihydroisoquinoline-8-carboxylic acid .

- DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) dehydrogenates the 5,6,7,8-tetrahydro derivative to regenerate the aromatic isoquinoline system .

Substitution Reactions

Electrophilic and nucleophilic substitutions modify the core structure:

Electrophilic Aromatic Substitution

- Nitration using HNO₃/H₂SO₄ introduces nitro groups at C5 or C7 positions, enabling downstream amination .

- Halogenation with Br₂/FeCl₃ yields 5-bromo-6,7-dihydroisoquinolin-8(5H)-one (purity: >95%) .

Nucleophilic Reactions

- Mannich reactions with secondary amines form 8-(dialkylamino) derivatives , enhancing solubility and bioactivity .

Cyclization and Ring-Closing Reactions

The compound participates in cycloadditions and ring expansions:

- Bischler-Napieralski Reaction : Cyclization of β-arylethylamide precursors using POCl₃ yields polycyclic isoquinoline derivatives .

- Cu(I)-catalyzed alkyne cyclization forms 1,2-dihydroisoquinolin-3(4H)-imines via a ketenimine intermediate (Table 1) .

One-Pot Syntheses

A patented method achieves 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride synthesis in 75% yield via:

- Formylation of 3,4-dimethoxyphenethylamine.

- Oxalyl chloride-mediated cyclization.

- Phosphotungstic acid-catalyzed ring closure .

Table 1: Reaction Conditions for Cu(I)-Catalyzed Cyclization

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI | Toluene | 80 | 82 |

| 2 | CuBr | DCE | 60 | 77 |

| 3 | CuCl | MeCN | 70 | 68 |

Mechanistic Insights

Applications De Recherche Scientifique

Chemistry

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation: Conversion to more oxidized isoquinoline derivatives.

- Reduction: Formation of more saturated derivatives.

- Substitution: Replacement of functional groups with other substituents.

Biology

Research has indicated that this compound exhibits potential biological activities. It is studied for its interactions with biomolecules and its effects on cellular processes:

- Mechanism of Action: It may modulate enzyme activity or bind to receptors, influencing biochemical pathways. Notably, it has been linked to neurochemistry and pharmacology.

Medicine

The compound is investigated for its therapeutic properties:

- Anticancer Activity: Studies have shown that derivatives of isoquinoline can inhibit the growth of glioblastoma cells, highlighting their potential as cytotoxic agents against aggressive tumors .

Case Study: Glioblastoma Treatment

Recent research demonstrated that certain derivatives, including those related to this compound, significantly reduced the viability of glioblastoma cells. The study found that these compounds modulated DNA damage response and apoptosis markers, suggesting their potential as effective treatments for this challenging cancer type .

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the production of various chemical products and materials. Its properties make it suitable for applications in specialty chemicals and materials synthesis.

Mécanisme D'action

The mechanism of action of 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoquinoline: A parent compound with a similar core structure.

Dihydroisoquinoline: A reduced form of isoquinoline.

8-Hydroxyisoquinoline: A hydroxylated derivative with different chemical properties.

Uniqueness

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Activité Biologique

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by a bicyclic structure, which includes a five-membered nitrogen-containing ring fused to a six-membered aromatic ring. Its molecular formula is C9H10ClN and it has a molecular weight of approximately 171.64 g/mol.

Synthesis Methods:

The synthesis of this compound typically involves cyclization reactions starting from isoquinoline derivatives or phenethylamines. Several methods have been reported, including:

- Bischler-Napieralski Reaction: A common synthetic route that involves acylation followed by cyclization.

- Condensation Reactions: The base form of the compound can participate in condensation reactions with various electrophiles, leading to the formation of more complex molecules .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or bind to receptors, influencing various biochemical pathways. Notably, it has been studied for its potential effects on neurochemistry and pharmacology.

Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

- Neuroprotective Effects: Studies have shown that derivatives of isoquinoline compounds can protect neuronal cells from toxicity induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease . For instance, compounds derived from similar structures have demonstrated protective activity against Aβ-induced toxicity in SH-SY5Y neuroblastoma cells.

- Cholinesterase Inhibition: There is evidence that this compound may act as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases . In vitro studies have indicated that certain analogs exhibit significant inhibitory activity against BChE, which could be beneficial in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

-

Neuroprotective Activity:

Compound Concentration (μM) Cell Viability (%) Control 0 63.21 ± 1.30 Compound A 5 84.74 ± 1.77 Compound B 10 98.04 ± 1.70 -

Cholinesterase Inhibition:

- In a series of experiments aimed at optimizing BChE inhibitors, several analogs derived from isoquinoline structures were tested for their inhibitory potency. The most effective analogs showed IC50 values significantly lower than previously reported compounds .

- Table 2 highlights the inhibitory activity:

Compound IC50 (μM) Compound 1 12.2 Compound 2 2.68 Compound 3 >100

Propriétés

IUPAC Name |

6,7-dihydro-5H-isoquinolin-8-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h4-6H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDPGHZYFUKMQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NC=C2)C(=O)C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.